molecular formula C25H22N4O2S B409129 7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one CAS No. 329690-22-4

7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

Cat. No.: B409129
CAS No.: 329690-22-4
M. Wt: 442.5g/mol
InChI Key: XTUFCBCXBCEJCR-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chromen-2-one core, substituted with diethylamino and naphthylamino groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core and introduce the diethylamino and naphthylamino groups through a series of substitution reactions. The thiadiazole ring is then formed through cyclization reactions involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, each with unique properties .

Scientific Research Applications

7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and naphthylamino groups allow it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one lies in its combination of the chromen-2-one core with the thiadiazole ring and the specific substitution pattern. This unique structure imparts distinct photophysical and chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

7-(diethylamino)-3-[5-(naphthalen-1-ylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c1-3-29(4-2)18-13-12-17-14-20(24(30)31-22(17)15-18)23-27-28-25(32-23)26-21-11-7-9-16-8-5-6-10-19(16)21/h5-15H,3-4H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUFCBCXBCEJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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